molecular formula C18H15NO2S B5648128 2-amino-4-benzyl-5-phenyl-3-thiophenecarboxylic acid

2-amino-4-benzyl-5-phenyl-3-thiophenecarboxylic acid

Cat. No. B5648128
M. Wt: 309.4 g/mol
InChI Key: VCTYYQCVMRVWQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-amino-4-benzyl-5-phenyl-3-thiophenecarboxylic acid involves complex reactions, aiming to explore anti-tubercular activity and other biological effects. A notable study by Xiaoyun Lu et al. (2011) presented the design, synthesis, and evaluation of new 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives, highlighting their moderate activity against multidrug-resistant and extensively drug-resistant tuberculosis strains (Lu et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 2-amino-4-benzyl-5-phenyl-3-thiophenecarboxylic acid has been thoroughly investigated, demonstrating the importance of the thiophene ring and its substituents. Freeman et al. (1995) described the crystal structure of 3-benzyl-5-phenyl-2-p-tolylthiophene, providing insights into the planarity of the thiophene ring and its steric interactions with substituents, crucial for understanding the behavior of the target compound (Freeman et al., 1995).

Chemical Reactions and Properties

The reactivity and chemical transformations of thiophene derivatives are areas of significant interest, particularly concerning functionalization and interaction with various reagents. Research by Vasin et al. (2013) on the synthesis and chemical transformations of benzo[b]thiophen derivatives illustrates the complex chemistry of thiophene carboxylic acids, including nitration and acetylation reactions, which are relevant for understanding the chemical behavior of 2-amino-4-benzyl-5-phenyl-3-thiophenecarboxylic acid (Vasin et al., 2013).

Physical Properties Analysis

The physical properties of thiophene derivatives, including melting points, solubility, and crystalline structure, play a crucial role in their application and functionality. The detailed study on the self-assembly of benzene-1,3,5-tricarbonyl phenylalanine derivatives by Srinivasulu et al. (2011) sheds light on intermolecular interactions, such as hydrogen bonding and π-π stacking, which are essential for the physical characterization of thiophene-based compounds (Srinivasulu et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical behavior, are critical for the application of thiophene carboxylic acids in various fields. Studies on the functionalization reactions and hydrogen bonding capabilities, as explored by Nesloney and Kelly (1996), provide valuable insights into the chemical properties of thiophene derivatives, contributing to a better understanding of 2-amino-4-benzyl-5-phenyl-3-thiophenecarboxylic acid (Nesloney & Kelly, 1996).

properties

IUPAC Name

2-amino-4-benzyl-5-phenylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c19-17-15(18(20)21)14(11-12-7-3-1-4-8-12)16(22-17)13-9-5-2-6-10-13/h1-10H,11,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTYYQCVMRVWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(SC(=C2C(=O)O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-benzyl-5-phenylthiophene-3-carboxylic acid

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